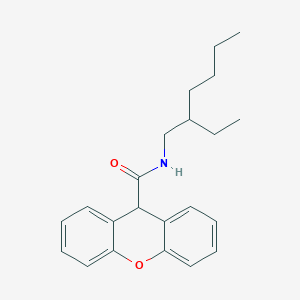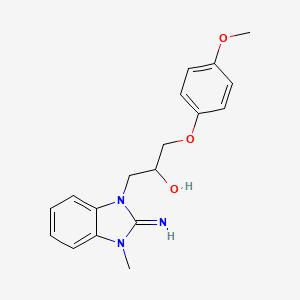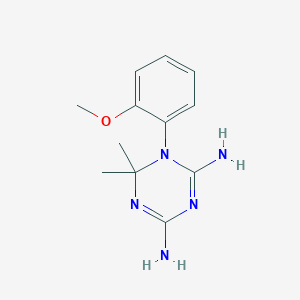![molecular formula C27H22N2O4S2 B11618490 ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618490.png)
ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, along with various substituents such as methoxyphenyl, phenyl, and thiophenyl groups
准备方法
合成路线和反应条件
乙基(2Z)-5-(3-甲氧基苯基)-3-氧代-7-苯基-2-(噻吩-2-基亚甲基)-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的合成通常涉及多步反应。一种常见的合成路线包括以下步骤:
噻唑环的形成: 噻唑环可以通过在碱性条件下使合适的硫脲衍生物与α-卤代酮反应来合成。
嘧啶环的形成: 嘧啶环通过噻唑中间体与合适的β-二羰基化合物环化形成。
取代基的引入: 各种取代基,例如甲氧基苯基、苯基和噻吩基,通过亲核取代或亲电芳香取代反应引入。
酯化: 最后一步是将羧酸基团用乙醇酯化,形成乙酯。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以实现更高的产率和纯度。这可能包括使用先进的催化剂、优化的反应条件以及诸如重结晶和色谱等纯化技术。
化学反应分析
反应类型
乙基(2Z)-5-(3-甲氧基苯基)-3-氧代-7-苯基-2-(噻吩-2-基亚甲基)-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯可以发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成亚砜或砜,具体取决于所使用的氧化剂。
还原: 还原反应可以将羰基转化为醇或胺。
取代: 芳香环可以发生亲电或亲核取代反应,以引入新的官能团。
常用试剂和条件
氧化: 常用的氧化剂包括过氧化氢、间氯过氧苯甲酸和高锰酸钾。
还原: 常用的还原剂包括硼氢化钠、氢化铝锂和催化氢化。
取代: 卤素、硝化剂和磺化剂等试剂用于取代反应。
形成的主要产物
氧化: 亚砜和砜。
还原: 醇和胺。
取代: 卤代、硝化和磺化衍生物。
科学研究应用
乙基(2Z)-5-(3-甲氧基苯基)-3-氧代-7-苯基-2-(噻吩-2-基亚甲基)-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子的构建块,以及作为配位化学中的配体。
生物学: 研究其潜在的生物活性,例如抗菌、抗癌和抗炎特性。
医药: 研究其作为治疗各种疾病的治疗剂的潜在用途。
工业: 用于开发新材料以及作为合成特种化学品的先驱。
作用机制
乙基(2Z)-5-(3-甲氧基苯基)-3-氧代-7-苯基-2-(噻吩-2-基亚甲基)-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的作用机制涉及它与特定分子靶标和途径的相互作用。该化合物可以与酶、受体和其他生物分子相互作用,从而导致各种生物学效应。例如,它可以抑制参与疾病途径的某些酶的活性,或调节受体功能以产生治疗效果。
相似化合物的比较
乙基(2Z)-5-(3-甲氧基苯基)-3-氧代-7-苯基-2-(噻吩-2-基亚甲基)-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯可以与其他类似的化合物进行比较,例如:
噻唑并嘧啶: 具有类似噻唑和嘧啶环结构但具有不同取代基的化合物。
噻唑: 仅具有噻唑环和各种取代基的化合物。
嘧啶: 仅具有嘧啶环和各种取代基的化合物。
独特性
乙基(2Z)-5-(3-甲氧基苯基)-3-氧代-7-苯基-2-(噻吩-2-基亚甲基)-2,3-二氢-5H-[1,3]噻唑并[3,2-a]嘧啶-6-羧酸酯的独特性在于其官能团和环结构的特定组合,赋予其独特的化学和生物学特性。
属性
分子式 |
C27H22N2O4S2 |
|---|---|
分子量 |
502.6 g/mol |
IUPAC 名称 |
ethyl (2Z)-5-(3-methoxyphenyl)-3-oxo-7-phenyl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H22N2O4S2/c1-3-33-26(31)22-23(17-9-5-4-6-10-17)28-27-29(24(22)18-11-7-12-19(15-18)32-2)25(30)21(35-27)16-20-13-8-14-34-20/h4-16,24H,3H2,1-2H3/b21-16- |
InChI 键 |
OEMOSLMVPYMQLA-PGMHBOJBSA-N |
手性 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)/C(=C/C4=CC=CS4)/S2)C5=CC=CC=C5 |
规范 SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=CC=C3)OC)C(=O)C(=CC4=CC=CS4)S2)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(7Z)-3-(3,4-Dimethylphenyl)-6-oxo-2H,3H,4H,6H,7H-[1,3]thiazolo[3,2-A][1,3,5]triazin-7-ylidene]-1-methyl-2,3-dihydro-1H-indol-2-one](/img/structure/B11618421.png)
![(7Z)-7-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3-methylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11618429.png)
![6-iodo-3-(4-methoxyphenyl)-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11618432.png)
![2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11618434.png)
![4-({[4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}amino)benzoic acid](/img/structure/B11618441.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methoxyethyl)amino]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618445.png)
![ethyl 4-(4-chlorophenyl)-2-{[(E)-(4,4-dimethyl-2,6-dioxocyclohexyl)methylidene]amino}thiophene-3-carboxylate](/img/structure/B11618446.png)

![2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618479.png)

![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618489.png)
methylidene]benzamide](/img/structure/B11618491.png)
![4-tert-butyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11618495.png)
